3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
This chromen-4-one derivative features a bicyclic 4H-chromen-4-one core substituted with:
- 2-ethoxyphenoxy group at position 3,
- hydroxy group at position 7,
- methyl group at position 2,
- morpholin-4-ylmethyl moiety at position 6.
The ethoxyphenoxy group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the morpholine moiety improves solubility and pharmacokinetics . Structural characterization of similar chromen-4-ones typically employs NMR, IR, mass spectrometry, and X-ray crystallography (e.g., SHELXL software) .
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-3-28-19-6-4-5-7-20(19)30-22-15(2)29-23-16(21(22)26)8-9-18(25)17(23)14-24-10-12-27-13-11-24/h4-9,25H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHRQJBNUHAMMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction involving a suitable phenolic precursor and an appropriate aldehyde or ketone.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction using 2-ethoxyphenol and a suitable leaving group.
Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the chromone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Formation of chromone-7-one derivatives.
Reduction: Formation of dihydrochromone derivatives.
Substitution: Formation of various substituted chromone derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes or receptors, modulating their activity. The chromone core can also interact with various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The biological and physicochemical properties of chromen-4-ones are highly dependent on substituent variations. Below is a comparative analysis of the target compound and analogs (Table 1):
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
Impact of Substituents on Bioactivity
- Aromatic Substituents (Position 3): 2-ethoxyphenoxy (target compound) vs. 4-chlorophenyl (): Ethoxy groups may reduce cytotoxicity compared to halogens but offer weaker electrophilic interactions .
Position 8 Modifications :
Trifluoromethyl (-CF₃) at Position 2 :
- Present in and : This group increases metabolic stability and electron-withdrawing effects, enhancing binding to targets like TNF-α .
Biological Activity
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically a chromenone derivative. It has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article will delve into the biological activity of this compound, supported by relevant data and research findings.
Anticancer Properties
Research indicates that 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.8 | Cell cycle arrest at G1 phase |
The compound's mechanism of action involves the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against several pathogens. The following table summarizes its effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research highlighted that treatment with varying concentrations of the compound led to a dose-dependent decrease in MCF7 cell viability, with significant apoptosis observed at higher doses.
- Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
